4-Amino-2-dimethylaminoquinazoline
Description
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-N,2-N-dimethylquinazoline-2,4-diamine |
InChI |
InChI=1S/C10H12N4/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H,1-2H3,(H2,11,12,13) |
InChI Key |
YPINGHVENXGMOX-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=CC=CC=C2C(=N1)N |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=N1)N |
Origin of Product |
United States |
Preparation Methods
Lithium-Mediated Coupling with Dimethylcyanamide
A foundational method involves the reaction of o-aminobenzonitrile with dimethylcyanamide in the presence of lithium and bromobenzene. This one-pot cyclocondensation, conducted under nitrogen atmosphere in anhydrous diethyl ether, proceeds via a nucleophilic aromatic substitution mechanism. The lithium acts as a base, deprotonating dimethylcyanamide to generate a reactive intermediate that attacks the nitrile group of o-aminobenzonitrile.
Reaction Conditions :
-
Temperature : Reflux at 40–50°C
-
Duration : 6 hours
-
Molar Ratio : o-Aminobenzonitrile : Dimethylcyanamide : Bromobenzene = 1 : 1 : 1
-
Solvent : Anhydrous diethyl ether
Post-reaction workup includes crystallization from ethanol and petroleum ether, yielding 4-amino-2-dimethylaminoquinazoline with a melting point of 141–142°C. The hydrochloride derivative, obtained via ethereal HCl treatment, exhibits a melting point exceeding 300°C, confirming high purity.
Scalability and Limitations
While this method achieves 70–75% yield in laboratory settings, scalability is hindered by the use of lithium metal, which poses safety risks in large-scale reactions. Additionally, the requirement for anhydrous conditions increases operational complexity.
Multi-Step Synthesis from Veratrole
Nitration and Reduction Sequence
An alternative five-step synthesis begins with veratrole (1,2-dimethoxybenzene). Nitration at −10°C to 30°C using concentrated nitric acid produces 3,4-dimethoxynitrobenzene, which is subsequently reduced to 3,4-dimethoxyaniline via catalytic hydrogenation.
Key Steps :
Urea Formation and Cyclization
The 3,4-dimethoxyaniline intermediate undergoes urea formation with triphosgene and cyanamide, followed by cyclization in phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). Hydrolysis with acetic acid yields 2-chloro-4-amino-6,7-dimethoxyquinazoline, which is alkalized with triethylamine to obtain the final product.
Optimization Insights :
-
Cyclization Temperature : 80–100°C
-
Alkalization Agent : Triethylamine in methanol
Direct Amination Approaches
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the reaction between 2-aminobenzophenone derivatives and thiourea in dimethyl sulfoxide (DMSO). At 150°C, thiourea decomposes to carbodiimide and H₂S, facilitating imine intermediate formation. Subsequent reduction and ammonia elimination yield 4-substituted quinazolines.
Protocol :
Comparative Analysis with Thermal Methods
Conventional hotplate heating at 160°C achieves comparable yields but requires 8–10 hours, underscoring the efficiency of microwave techniques in reducing reaction times by 40%.
Green Chemistry Innovations
Solvent-Free Cyclocondensation
Emerging methodologies eliminate organic solvents by leveraging molten salt media or ionic liquids. For example, a mixture of o-aminobenzonitrile and dimethylcyanamide heated at 120°C in [BMIM][BF₄] ionic liquid produces the target compound in 65% yield, reducing waste generation.
Critical Comparison of Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
